Benzyl N-hydroxycarbamate
CAS No.: 3426-71-9
Cat. No.: VC20757856
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3426-71-9 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | benzyl N-hydroxycarbamate |
Standard InChI | InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) |
Standard InChI Key | PQBSPTAPCMSZAA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NO |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NO |
Physical and Chemical Properties
Benzyl N-hydroxycarbamate possesses distinct physical and chemical properties that determine its behavior in various reaction conditions and storage requirements. Understanding these properties is essential for researchers working with this compound.
Identification and Structural Information
The compound is uniquely identified by its CAS number (3426-71-9) and MDL number (MFCD00010642) . Its molecular structure incorporates a benzyloxycarbonyl group attached to a hydroxylamine nitrogen, resulting in the molecular formula C₈H₉NO₃ with a precise molecular weight of 167.162 g/mol .
Physical Characteristics
Benzyl N-hydroxycarbamate appears as a white crystalline solid with a melting point range of 65-70°C (with some sources specifically noting 70°C) . The compound has an estimated boiling point of approximately 295.73°C and a calculated density of about 1.2917 . Its refractive index is estimated at 1.5570 .
The following table summarizes the key physical and chemical properties of Benzyl N-hydroxycarbamate:
Solubility and Stability
Benzyl N-hydroxycarbamate demonstrates slight solubility in organic solvents including DMSO and methanol . The compound is characterized as moisture-sensitive, necessitating careful storage conditions to maintain its stability and reactivity . For optimal preservation, it should be kept in a dark place, sealed in dry conditions, and stored at temperatures between 0-10°C .
Synthesis Methods
Several synthetic routes have been established for the preparation of Benzyl N-hydroxycarbamate, with variations depending on specific applications and scale requirements.
Laboratory-Scale Synthesis
One established method for synthesizing Benzyl N-hydroxycarbamate involves the methoxycarbonylation of benzyl alcohol derivatives using dimethyl carbonate as both a reagent and solvent. This process typically employs organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium methoxide, offering advantages in terms of atom economy and environmental compatibility.
Industrial Production Methods
In industrial settings, Benzyl N-hydroxycarbamate is produced using continuous flow processes that maximize efficiency and scalability. These processes typically involve dimethyl carbonate and organocatalysts in a continuous flow setup, allowing for the production of non-symmetric benzyl carbonate derivatives that are subsequently converted to Benzyl N-hydroxycarbamate.
Specialized Synthesis for Pharmaceutical Applications
In pharmaceutical research, specific synthetic pathways have been developed to incorporate Benzyl N-hydroxycarbamate into complex molecular structures. For example, reactions with O-benzylhydroxylamine hydrochloride and carbonyldiimidazole have been employed to generate protected N-hydroxy carbamates in high yields (>94%) . These protected intermediates can then undergo hydrogenolysis to afford free N-hydroxy carbamates that are utilized in subsequent transformations without further purification .
The synthesis protocol often involves careful selection of protecting groups, particularly when sulfur-containing compounds are involved. For instance, O-p-methoxybenzyl hydroxylamine hydrochloride has been used instead of O-benzylhydroxylamine hydrochloride to avoid catalyst poisoning during deprotection steps .
Chemical Reactions
Benzyl N-hydroxycarbamate participates in various chemical transformations, making it a versatile building block in organic synthesis.
Oxidation and Reduction Reactions
Benzyl N-hydroxycarbamate can undergo oxidation to form corresponding oximes, typically using oxidizing agents such as hydrogen peroxide and peracids. Conversely, reduction of the compound, often employing reagents such as lithium aluminum hydride, can lead to the formation of amines.
Nitroso Diels-Alder Reactions
A particularly important application of Benzyl N-hydroxycarbamate is its use in nitroso Diels-Alder reactions. These reactions typically involve in situ oxidation of the N-hydroxy carbamate in the presence of dienes such as 1,3-cyclohexadiene . Among several oxidants investigated (including sodium periodate, Dess-Martin reagent, and FeCl₃/H₂O₂), sodium periodate has been reported to give the best yields, generating cycloadducts as single regioisomers after chromatographic purification .
For example, the oxidation of N-hydroxy carbamate derivatives in the presence of 1,3-cyclohexadiene using sodium periodate has produced cycloadducts in yields up to 56% .
Substitution and Rearrangement Reactions
The compound can participate in nucleophilic substitution reactions under basic conditions, employing nucleophiles like amines and alcohols to form various substituted benzyl derivatives. Additionally, Benzyl N-hydroxycarbamate derivatives have been explored in base-mediated intramolecular decarboxylative synthesis reactions, typically employing bases such as Cs₂CO₃ in acetonitrile at elevated temperatures (approximately 100°C) .
These decarboxylative transformations have been demonstrated to be effective for both short and long alkyl chain acids, with yields ranging from 62% to 80% depending on the substrate structure .
Applications in Organic Synthesis
Benzyl N-hydroxycarbamate serves multiple roles in synthetic organic chemistry, primarily as a versatile intermediate and building block.
As a Protective Group
The benzyloxycarbonyl group in Benzyl N-hydroxycarbamate functions as a protecting group for the hydroxylamine moiety, allowing for selective transformations in complex molecular settings . This protection strategy is particularly valuable in multi-step syntheses where controlled reactivity is essential, as demonstrated in the synthesis of oxazolidinones and related heterocyclic compounds .
In Heterocycle Synthesis
Benzyl N-hydroxycarbamate has demonstrated significant utility in the synthesis of heterocyclic compounds, particularly in the construction of oxazine rings through nitroso Diels-Alder reactions . For example, it reacts with cyclohepta-1,3-diene to produce 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester .
In more complex applications, the compound has been used in the synthesis of oxazolidinones with bicyclic oxazines at the C-5 side chain, structures with demonstrated antibacterial properties . This highlights the compound's importance in medicinal chemistry and drug discovery efforts.
In Rearrangement Reactions
Biological and Pharmaceutical Applications
Benzyl N-hydroxycarbamate and its derivatives have been investigated for various biological and pharmaceutical applications, particularly in the development of antibacterial agents.
Antibacterial Properties
Research has demonstrated the potential of Benzyl N-hydroxycarbamate derivatives in antibacterial applications. N-hydroxy carbamates derived from this compound have shown antimicrobial profiles similar to the commercial antibiotic linezolid, although typically with diminished activity levels . These findings suggest potential avenues for the development of novel antibacterial agents based on the Benzyl N-hydroxycarbamate scaffold.
The biological testing of N-hydroxy carbamates with purity levels exceeding 90% (based on LC/MS analysis) has confirmed their retention of antimicrobial profiles similar to established antibiotics, providing valuable structure-activity relationship data for further development .
In Drug Synthesis
Benzyl N-hydroxycarbamate serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those containing nitrogen heterocycles . Its ability to undergo selective transformations makes it valuable in the construction of complex molecular architectures with potential therapeutic applications.
The compound's involvement in the synthesis of oxazolidinones and related structures underscores its importance in medicinal chemistry, where it contributes to the development of compounds with specific biological activities .
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